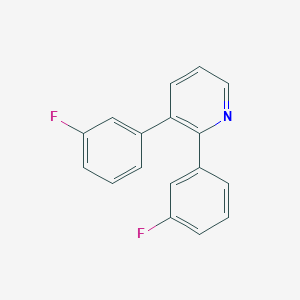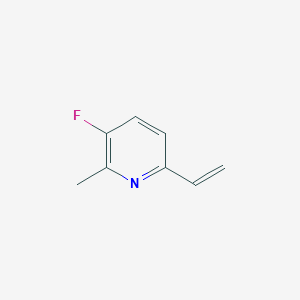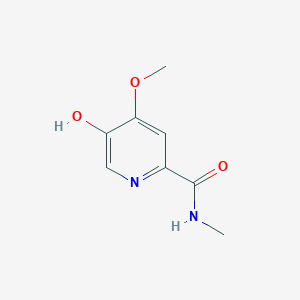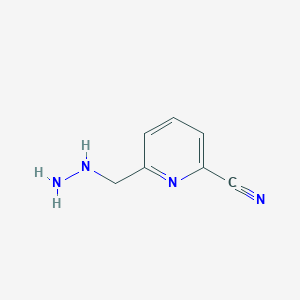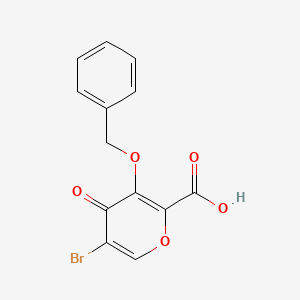
3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide is a heterocyclic compound featuring a triazole ring fused with a thietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide typically involves the condensation of 4-amino-5-mercapto-1,2,4-triazole with appropriate thietane derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can produce various alkylated or aminated derivatives .
Aplicaciones Científicas De Investigación
3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thietane ring can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-ol: This compound shares the triazole ring but lacks the thietane ring, resulting in different chemical and biological properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound features a fused triazole-thiadiazine ring system, which imparts distinct pharmacological activities.
Uniqueness
3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide is unique due to the presence of both the triazole and thietane rings, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H11N3O2S2 |
|---|---|
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
4-(1,1-dioxothietan-3-yl)-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H11N3O2S2/c1-2-6-8-9-7(13)10(6)5-3-14(11,12)4-5/h5H,2-4H2,1H3,(H,9,13) |
Clave InChI |
PPCGHMMNEHOBJU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNC(=S)N1C2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


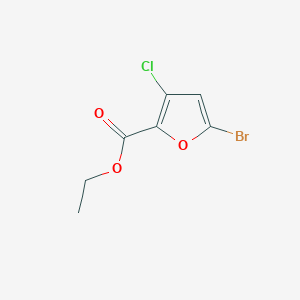

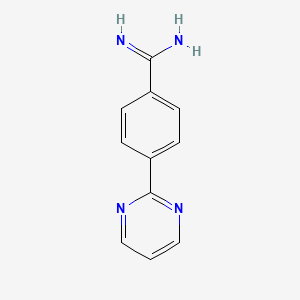
![(1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965201.png)
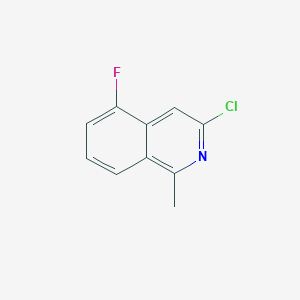
![1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)



